Clindamycin-d3 Hydrochloride
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Overview
Description
Clindamycin-d3 Hydrochloride is a deuterated form of Clindamycin Hydrochloride, a semi-synthetic derivative of lincomycin. It is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic bacteria, as well as certain aerobic bacteria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Clindamycin due to its stable isotope labeling.
Mechanism of Action
Target of Action
Clindamycin-d3 Hydrochloride, also known as 7(S)-Chloro-7-deoxylincomycin-d3, primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a significant role in the formation of peptide bonds during protein synthesis .
Mode of Action
This compound binds to the 50S ribosomal subunit, thereby disrupting protein synthesis . It interferes with the transpeptidation reaction, which is a critical step in protein synthesis that involves the formation of peptide bonds . This disruption inhibits the elongation of the peptide chain, effectively halting the synthesis of new proteins within the bacterial cell .
Biochemical Pathways
By inhibiting protein synthesis, this compound affects various biochemical pathways within the bacterial cell. The disruption of protein synthesis leads to changes in the cell wall surface, which decreases the adherence of bacteria to host cells . This alteration in the bacterial cell wall can affect numerous downstream pathways, including those involved in bacterial replication and virulence .
Pharmacokinetics
This compound exhibits rapid absorption when administered orally, with approximately 90% bioavailability . The elimination half-life of Clindamycin is about 3 hours in adults and 2.5 hours in children . This relatively short half-life necessitates administration every six hours to ensure adequate antibiotic concentrations .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to a halt in bacterial replication . Additionally, the changes induced in the bacterial cell wall surface decrease the adherence of bacteria to host cells, thereby increasing the intracellular killing of organisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics that also target the 50S ribosomal subunit, such as erythromycin, clarithromycin, and azithromycin, may compete for binding at this site . Additionally, resistance to Clindamycin may develop, generally as a result of base modification within the 23S ribosomal RNA .
Biochemical Analysis
Biochemical Properties
Clindamycin-d3 Hydrochloride plays a significant role in biochemical reactions. It works primarily by binding to the 50s ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . This disruption of bacterial protein synthesis causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It achieves high intracellular levels in phagocytic cells, high levels in bone, and is able to reduce toxin production in toxin-elaborating strains of streptococci and staphylococci . By disrupting bacterial protein synthesis, this compound causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 50s ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction . This inhibition of early chain elongation results in changes in the cell wall surface, decreasing adherence of bacteria to host cells, and increasing intracellular killing of organisms .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include an extended postantibiotic effect against some strains of bacteria, which may be attributed to persistence of the drug at the ribosomal binding site
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The standard dose of Clindamycin for dogs is 5 mg per pound of body weight every 12 hours or 10 mg per pound of body weight every 24 hours
Metabolic Pathways
This compound is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites This knowledge of the potential relevance of the drug’s metabolites and disposition is of interest
Transport and Distribution
This compound achieves high intracellular levels in phagocytic cells and high levels in bone This suggests that it is effectively transported and distributed within cells and tissues
Subcellular Localization
One of the identified targets, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin-d3 Hydrochloride typically involves the deuteration of Clindamycin. The process begins with the synthesis of Clindamycin from lincomycin. Lincomycin undergoes a series of chemical reactions, including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis to obtain 7-epime lincomycin. This intermediate is then chlorinated to produce Clindamycin .
For the deuteration process, Clindamycin is subjected to a reaction with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium. The resulting compound is then converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in achieving high yields and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Clindamycin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Clindamycin can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert Clindamycin to its corresponding amine derivatives.
Substitution: Substitution reactions, such as the Mitsunobu reaction, are used in the synthesis of Clindamycin from lincomycin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: The Mitsunobu reaction employs reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Chlorinated derivatives of lincomycin.
Scientific Research Applications
Clindamycin-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Pharmacokinetics and Metabolism: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Clindamycin in the body.
Drug Development: It helps in understanding the drug’s interaction with biological systems and aids in the development of new antibiotics.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify Clindamycin levels in biological samples.
Microbiology: Research on the efficacy of Clindamycin against various bacterial strains and its role in combating antibiotic resistance.
Comparison with Similar Compounds
Similar Compounds
Lincomycin: The parent compound from which Clindamycin is derived. It has a similar mechanism of action but a narrower spectrum of activity.
Clindamycin Phosphate: A prodrug of Clindamycin that is rapidly converted to the active form in vivo.
Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity but different mechanism of action.
Doxycycline: A tetracycline antibiotic with a different mechanism of action and used for a wider range of infections.
Uniqueness
Clindamycin-d3 Hydrochloride is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing precise tracking and quantification in biological systems. Its stable isotope labeling makes it a valuable tool in drug development and analytical chemistry.
Properties
IUPAC Name |
(2S)-N-[2-chloro-1-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10?,11-,12?,13+,14+,15-,16?,18+;/m0./s1/i3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODDLQVRAJAJM-QCGDUVFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)NC(C2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)C(C)Cl)CCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.